![molecular formula C13H22O B12646448 3-Allyldecahydro-1-naphthol CAS No. 94277-28-8](/img/structure/B12646448.png)
3-Allyldecahydro-1-naphthol
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Overview
Description
3-Allyldecahydro-1-naphthol: is a chemical compound with the molecular formula C13H22O . It is a derivative of naphthol, characterized by the presence of an allyl group attached to a decahydro-1-naphthol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyldecahydro-1-naphthol typically involves the hydrogenation of naphthalene derivatives followed by allylation. One common method includes the catalytic hydrogenation of 1-naphthol to produce decahydro-1-naphthol, which is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade catalysts and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Allyldecahydro-1-naphthol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Allyl bromide and potassium carbonate are typical reagents for allylation reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various allylated derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 3-Allyldecahydro-1-naphthol is used as a precursor for synthesizing more complex organic molecules. Its structure facilitates various chemical reactions, such as oxidation and substitution.
Biology
- Biological Activity Studies : The compound is utilized in biological research to investigate the effects of naphthol derivatives on living systems. It may also serve as a precursor for synthesizing biologically active molecules that could have therapeutic applications.
Medicine
- Therapeutic Potential : Modifications to the structure of this compound can enhance its biological activity, making it a candidate for drug development. Research into its pharmacological properties is ongoing.
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is valuable for producing specialty chemicals and materials due to its unique properties.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties. In a study published in Molecules, researchers synthesized several derivatives and tested their efficacy against inflammation markers in vitro, showing promising results that warrant further investigation for potential therapeutic use .
Case Study 2: Industrial Applications
In an industrial setting, this compound was employed as a key intermediate in the production of specialty polymers. A company reported enhanced material properties when incorporating this compound into their formulations, leading to improved performance characteristics such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 3-Allyldecahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Decahydro-1-naphthol: Lacks the allyl group, resulting in different chemical properties.
3-Allylnaphthol: Contains an allyl group but lacks the decahydro structure.
1-Naphthol: A simpler naphthol derivative without the decahydro or allyl modifications.
Uniqueness: 3-Allyldecahydro-1-naphthol is unique due to the combination of the decahydro structure and the allyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Biological Activity
3-Allyldecahydro-1-naphthol is a chemical compound with the molecular formula C13H22O and is characterized by its unique structure that combines an allyl group with a decahydro-1-naphthol framework. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and biological activities.
Property | Details |
---|---|
CAS No. | 94277-28-8 |
Molecular Formula | C13H22O |
Molecular Weight | 194.31 g/mol |
IUPAC Name | 3-prop-2-enyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |
InChI Key | IGCAFXSCRZBGGT-UHFFFAOYSA-N |
The synthesis of this compound typically involves the hydrogenation of naphthalene derivatives followed by allylation. A common method includes the catalytic hydrogenation of 1-naphthol to produce decahydro-1-naphthol, which is then subjected to allylation using allyl bromide in the presence of a base like potassium carbonate.
The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, influencing various physiological processes.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent .
Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This property makes it a candidate for further exploration in cancer therapeutics .
Other Biological Activities
In addition to its antimicrobial and anticancer effects, this compound may also possess antioxidant properties. Its ability to scavenge free radicals could contribute to cellular protection against oxidative damage.
Case Studies
-
Antimicrobial Activity Study
- Objective: Evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
- Findings: The compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
-
Anticancer Research
- Objective: Investigate the effects of this compound on human breast cancer cells (MCF-7).
- Findings: Treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
Properties
CAS No. |
94277-28-8 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
3-prop-2-enyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol |
InChI |
InChI=1S/C13H22O/c1-2-5-10-8-11-6-3-4-7-12(11)13(14)9-10/h2,10-14H,1,3-9H2 |
InChI Key |
IGCAFXSCRZBGGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CC2CCCCC2C(C1)O |
Origin of Product |
United States |
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